2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine
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Description
“2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine” is a chemical compound with the CAS Number: 60715-29-9 . It has a molecular weight of 213.56 and its IUPAC name is this compound . It is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H4ClF4N/c8-5-3-1-2-4 (13-5)6 (9)7 (10,11)12/h1-3,6H
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 213.56 . The compound is stored at a temperature of 4°C .Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine involves the reaction of 2-chloro-6-hydroxypyridine with 1,2,2,2-tetrafluoroethanol in the presence of a dehydrating agent.", "Starting Materials": [ "2-chloro-6-hydroxypyridine", "1,2,2,2-tetrafluoroethanol", "Dehydrating agent (such as thionyl chloride or phosphorus oxychloride)" ], "Reaction": [ "Add the dehydrating agent to a solution of 2-chloro-6-hydroxypyridine in a suitable solvent, such as dichloromethane or chloroform.", "Stir the mixture at room temperature for a period of time, typically 1-2 hours, to allow for dehydration of the hydroxyl group.", "Slowly add 1,2,2,2-tetrafluoroethanol to the reaction mixture while maintaining stirring.", "Heat the reaction mixture to reflux for several hours, typically 4-6 hours, to allow for the formation of the desired product.", "Cool the reaction mixture and isolate the product by filtration or extraction with a suitable solvent." ] } | |
CAS No. |
60715-29-9 |
Molecular Formula |
C7H4ClF4N |
Molecular Weight |
213.56 g/mol |
IUPAC Name |
2-chloro-6-(1,2,2,2-tetrafluoroethyl)pyridine |
InChI |
InChI=1S/C7H4ClF4N/c8-5-3-1-2-4(13-5)6(9)7(10,11)12/h1-3,6H |
InChI Key |
UUFWEBZPYLMDJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(C(F)(F)F)F |
Purity |
95 |
Origin of Product |
United States |
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